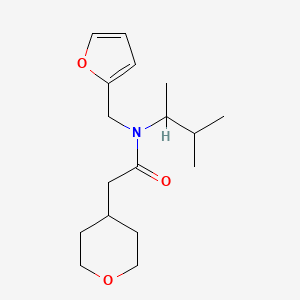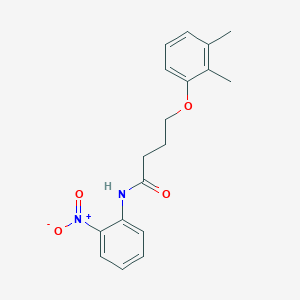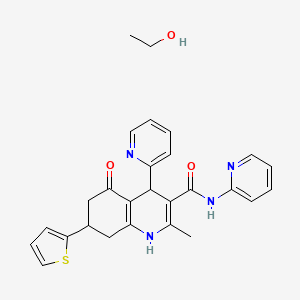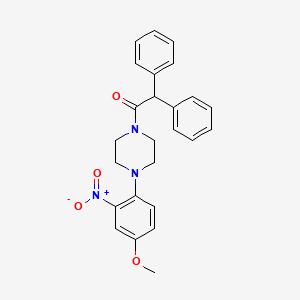
N-(1,2-dimethylpropyl)-N-(2-furylmethyl)-2-(tetrahydro-2H-pyran-4-yl)acetamide
描述
N-(1,2-dimethylpropyl)-N-(2-furylmethyl)-2-(tetrahydro-2H-pyran-4-yl)acetamide, also known as FTY720, is a synthetic compound that has been extensively studied for its potential therapeutic applications. FTY720 is a sphingosine-1-phosphate receptor modulator, which means that it acts on the sphingosine-1-phosphate receptor to regulate various physiological processes.
作用机制
N-(1,2-dimethylpropyl)-N-(2-furylmethyl)-2-(tetrahydro-2H-pyran-4-yl)acetamide acts on the sphingosine-1-phosphate receptor to regulate various physiological processes. The sphingosine-1-phosphate receptor is involved in the regulation of lymphocyte trafficking, vascular permeability, and inflammation. N-(1,2-dimethylpropyl)-N-(2-furylmethyl)-2-(tetrahydro-2H-pyran-4-yl)acetamide acts as an agonist of the sphingosine-1-phosphate receptor, which leads to the internalization and degradation of the receptor, resulting in the sequestration of lymphocytes in lymph nodes and preventing their migration to peripheral tissues.
Biochemical and Physiological Effects:
N-(1,2-dimethylpropyl)-N-(2-furylmethyl)-2-(tetrahydro-2H-pyran-4-yl)acetamide has been shown to have various biochemical and physiological effects, including the regulation of immune cell trafficking, the reduction of inflammation, and the induction of apoptosis. N-(1,2-dimethylpropyl)-N-(2-furylmethyl)-2-(tetrahydro-2H-pyran-4-yl)acetamide has been shown to reduce the number of circulating lymphocytes, which is thought to be the primary mechanism of action in multiple sclerosis. N-(1,2-dimethylpropyl)-N-(2-furylmethyl)-2-(tetrahydro-2H-pyran-4-yl)acetamide has also been shown to reduce the permeability of the blood-brain barrier, which is thought to contribute to its therapeutic effects in multiple sclerosis.
实验室实验的优点和局限性
N-(1,2-dimethylpropyl)-N-(2-furylmethyl)-2-(tetrahydro-2H-pyran-4-yl)acetamide has several advantages for lab experiments, including its high purity, stability, and solubility in water. N-(1,2-dimethylpropyl)-N-(2-furylmethyl)-2-(tetrahydro-2H-pyran-4-yl)acetamide is also relatively easy to synthesize, which makes it readily available for lab experiments. However, N-(1,2-dimethylpropyl)-N-(2-furylmethyl)-2-(tetrahydro-2H-pyran-4-yl)acetamide has several limitations, including its potential toxicity and the need for specialized equipment and expertise to handle it safely.
未来方向
There are several future directions for the study of N-(1,2-dimethylpropyl)-N-(2-furylmethyl)-2-(tetrahydro-2H-pyran-4-yl)acetamide, including the development of new analogs with improved pharmacological properties, the investigation of its potential therapeutic applications in other diseases, and the elucidation of its mechanism of action at the molecular level. N-(1,2-dimethylpropyl)-N-(2-furylmethyl)-2-(tetrahydro-2H-pyran-4-yl)acetamide has shown promise as a therapeutic agent in various diseases, and further research is needed to fully understand its potential.
科学研究应用
N-(1,2-dimethylpropyl)-N-(2-furylmethyl)-2-(tetrahydro-2H-pyran-4-yl)acetamide has been extensively studied for its potential therapeutic applications in various diseases, including multiple sclerosis, cancer, and transplant rejection. In multiple sclerosis, N-(1,2-dimethylpropyl)-N-(2-furylmethyl)-2-(tetrahydro-2H-pyran-4-yl)acetamide has been shown to reduce the frequency and severity of relapses and slow down the progression of the disease. In cancer, N-(1,2-dimethylpropyl)-N-(2-furylmethyl)-2-(tetrahydro-2H-pyran-4-yl)acetamide has been shown to induce apoptosis and inhibit tumor growth. In transplant rejection, N-(1,2-dimethylpropyl)-N-(2-furylmethyl)-2-(tetrahydro-2H-pyran-4-yl)acetamide has been shown to prevent the rejection of transplanted organs.
属性
IUPAC Name |
N-(furan-2-ylmethyl)-N-(3-methylbutan-2-yl)-2-(oxan-4-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO3/c1-13(2)14(3)18(12-16-5-4-8-21-16)17(19)11-15-6-9-20-10-7-15/h4-5,8,13-15H,6-7,9-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXNFDFIZVDXRDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)N(CC1=CC=CO1)C(=O)CC2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,2-dimethylpropyl)-N-(2-furylmethyl)-2-(tetrahydro-2H-pyran-4-yl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[4-({[4-acetyl-1-cyclohexyl-5-methyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]amino}sulfonyl)phenyl]acetamide](/img/structure/B4175997.png)
![N~2~-[4-(benzyloxy)phenyl]-N~2~-(methylsulfonyl)-N~1~-(2-pyridinylmethyl)glycinamide](/img/structure/B4175999.png)
![N-(2,4-dimethylphenyl)-7-(2-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B4176008.png)

![5-bromo-N-({[3-chloro-2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)-2-methoxybenzamide](/img/structure/B4176014.png)
![4-({4-[(2-chlorobenzyl)oxy]-3-methoxybenzyl}amino)benzenesulfonamide hydrochloride](/img/structure/B4176022.png)


![4'-acetyl-2-amino-6-bromo-5'-methyl-2'-oxo-1',2'-dihydrospiro[chromene-4,3'-pyrrole]-3-carbonitrile](/img/structure/B4176040.png)
![1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-4-(2-ethoxyphenyl)-3-methyl-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B4176041.png)
![7-(4-methoxyphenyl)-5-(3-pyridinyl)-4,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine](/img/structure/B4176047.png)
![N-[1-cyclohexyl-2,5-dioxo-4-(trifluoromethyl)-4-imidazolidinyl]cyclopropanecarboxamide](/img/structure/B4176055.png)
![2-[(5-methyl-1,3,4-oxadiazol-2-yl)thio]-N-[2-(1-piperidinyl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B4176074.png)